molecular formula C15H21O6Ru B082205 Ruthenium(III) acetylacetonate CAS No. 14284-93-6

Ruthenium(III) acetylacetonate

Cat. No. B082205
CAS RN: 14284-93-6
M. Wt: 398.4 g/mol
InChI Key: RTZYCRSRNSTRGC-UHFFFAOYSA-K
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Description

Synthesis Analysis

Ru-Acac can be synthesized by pyrolysis of ruthenium acetylacetonate and N/C precursors at 900 C in N2 followed by treatment at 800 C . Another method involves the conventional IWI of ruthenium(III) acetylacetonate and subsequent calcination at 500 C or 900 C .


Molecular Structure Analysis

The molecular structure of Ru-Acac is complex and involves coordination between the ruthenium ion and the acetylacetonate ligands .


Chemical Reactions Analysis

Ru-Acac is involved in various chemical reactions. For instance, it can be used as a catalyst in the hydrolysis of sodium borohydride at low concentrations and room temperature . It can also be used as a precursor to synthesize Ru-based nanomaterials .


Physical And Chemical Properties Analysis

Ru-Acac is a dark violet solid that is soluble in most organic solvents . It sublimates and decomposes at 247°C and 245°C in air and argon, respectively .

Scientific Research Applications

  • Catalysis in Hydrolysis and Dehydrogenation:

    • Employed as a homogeneous catalyst in the hydrolysis of sodium borohydride, Ruthenium(III) acetylacetonate exhibited high activity, providing significant turnovers in hydrogen generation before deactivation. It remained unchanged after catalysis under certain conditions, proving its stability and effectiveness (Keçeli & Özkar, 2008).
    • Similarly, in the dehydrogenation of ammonia–borane and dimethylamine borane, Ruthenium(III) acetylacetonate served as a homogeneous catalyst, facilitating the release of hydrogen gas at relatively low temperatures. The studies also emphasized the kinetics and activation parameters of these reactions (Duman & Ozkar, 2013); (Ünel Barın, Masjedi & Özkar, 2015).
  • Organic Synthesis and Protection:

    • As a catalyst, it enabled solvent-free acetylation of phenols, alcohols, and amines at ambient temperature with good to excellent yields. This application highlights its role in synthesizing and protecting various organic compounds (Varala, Nasreen & Adapa, 2007).
    • It also catalyzed the solvent-free tetrahydropyranylation of different types of alcohols and phenols, notably achieving selective monoprotection of diols chemoselectively (Varala & Adapa, 2006).
  • Electrochemical and Spectroscopic Studies:

    • Used in the synthesis and characterization of various ruthenium complexes, Ruthenium(III) acetylacetonate's behavior in different electrochemical and spectroscopic settings was studied, contributing to our understanding of its properties and applications in more complex chemical systems (Munery et al., 2011); (Hoshino et al., 1987).
  • Material Science and Nanotechnology:

    • It was utilized in the preparation of ruthenium/carbon composite materials, which were then used to explore the performance of hydrous ruthenium oxide/mesoporous carbon composite electrodes. This application is crucial for the development of advanced materials for energy storage and conversion (Jang, Han, Hyeon & Oh, 2003).
  • Other Chemical Reactions and Syntheses:

    • Its role in facilitating ligand exchange reactions, synthesizing mixed-ligand complexes, and acting as an oxidation catalyst highlights its broad utility in various chemical reactions and the synthesis of complex molecules (Kido, 1980); (Endo, Shimizu & Satô, 1985).

Future Directions

Ru-Acac has shown promise in various applications, including synthetic organic chemistry, catalysis, and biomedical research. Future research may focus on improving the synthesis process, exploring new applications, and understanding the mechanism of action in more detail .

properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWJIYWFPADQAN-LNTINUHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Ruthenium(III) acetylacetonate
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Product Name

Ruthenium(III) acetylacetonate

CAS RN

14284-93-6
Record name Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
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Record name Tris(pentane-2,4-dionato-O,O')ruthenium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
633
Citations
E Keçeli, S Özkar - Journal of Molecular Catalysis A: Chemical, 2008 - Elsevier
Ruthenium(III) acetylacetonate was employed for the first time as homogeneous catalyst in the hydrolysis of sodium borohydride. Ruthenium(III) acetylacetonate was not reduced by …
Number of citations: 71 www.sciencedirect.com
S Musić, S Popović, M Maljković, K Furić… - Journal of materials …, 2002 - Springer
The chemistry of ruthenium is very complex because this metal easily changes its oxidation numbers in chemical reactions [1]. This effect is also present in adsorption/desorption …
Number of citations: 28 link.springer.com
S Duman, S Özkar - international journal of hydrogen energy, 2013 - Elsevier
Starting with ruthenium(III) acetylacetonate a homogeneous catalyst is formed which catalyzes the release of 1 equivalent of hydrogen gas from the dehydrogenation of ammonia–…
Number of citations: 31 www.sciencedirect.com
E Ünel Barın, M Masjedi, S Özkar - Materials, 2015 - mdpi.com
The catalytic activity of ruthenium(III) acetylacetonate was investigated for the first time in the dehydrogenation of dimethylamine borane. During catalytic reaction, a new ruthenium(II) …
Number of citations: 16 www.mdpi.com
S Duman, M Masjedi, S Özkar - Journal of Molecular Catalysis A: Chemical, 2016 - Elsevier
Herein, we report the results of our study on the homogeneous catalytic dehydrogenation of dimethylamine borane in the presence of Ru(acac) 3 and oleylamine (OAm) in toluene …
Number of citations: 15 www.sciencedirect.com
M Masjedi, T Demiralp, S Özkar - Journal of Molecular Catalysis A …, 2009 - Elsevier
Catalytic activity of Ru(acac) 3 in the presence of different phosphorus compounds (P(OMe) 3 , P(OPh) 3 , PPh 3 and dppe) was investigated for the first time in the hydrolysis of NaBH 4 …
Number of citations: 21 www.sciencedirect.com
JM Calderon‐Moreno, VG Pol, M Popa - 2011 - Wiley Online Library
Metallic Ru nanoparticles have been prepared and incorporated in a protective carbon support by the decomposition of a single organometallic precursor, Ru III acetylacetonate, under …
S Duman, S Ozkar - … Engineering Conference for Collaborative Research in … - bingol.edu.tr
Ruthenium (III) acetylacetonate was employed as homogenous catalyst in the dehydrogenation of dimethylamine borane (DMAB). There exist indications for the in-situ formation of an …
Number of citations: 1 www.bingol.edu.tr
RM Mahfouz, SA Al-Ahmari, IK Warad… - Radiation Effects & …, 2009 - Taylor & Francis
Full article: Kinetic studies for the non-isothermal decomposition of un-irradiated and γ-irradiated ruthenium(III) acetylacetonate Skip to Main Content Taylor and Francis Online …
Number of citations: 1 www.tandfonline.com
E Ünel - 2011 - open.metu.edu.tr
Amine boranes have recently been considered as solid hydrogen storage materials with high capability of hydrogen storage. Dimethylamine borane is one of the promising amine …
Number of citations: 4 open.metu.edu.tr

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